molecular formula C8H15NO B13346010 (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

Cat. No.: B13346010
M. Wt: 141.21 g/mol
InChI Key: YMPCKZIBNHNYIT-UHFFFAOYSA-N
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Description

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It features a unique spirocyclic architecture, a structural motif highly valued in medicinal chemistry and drug discovery. The spirocyclic core, consisting of fused cyclopropane and oxolane rings, provides significant three-dimensional rigidity. This stiffness can be exploited to create well-defined molecular frameworks for attaching pharmacophoric groups, making such structures excellent scaffolds for designing novel bioactive molecules . Spirocyclic compounds analogous to this structure are investigated in pharmaceutical research for their potential as enzyme inhibitors. For instance, structurally related cyclopropyl spirocyclic systems have been explored for their inhibitory activity against viral polymerases, highlighting the therapeutic relevance of this chemical class . The primary amine functional group on the scaffold offers a versatile handle for further synthetic modification, allowing researchers to develop a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5,9H2,1H3

InChI Key

YMPCKZIBNHNYIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC12CC(OC2)CN

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Brominated Cyclopentyl Ketone Derivatives

The initial step involves bromination of cyclopentyl ketones bearing aromatic substituents, such as p-methylphenyl or p-methoxyphenyl groups, to produce 1-bromocyclopentyl derivatives. This process typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and prevent overbromination.

Reaction:

Cyclopentyl ketone + Br2 → 1-bromocyclopentyl ketone

Step 2: Formation of the Epoxyether

Treatment of the bromoketone with dry sodium methoxide induces nucleophilic substitution, leading to the formation of an epoxide intermediate, specifically 2-methoxy-2-(aryl)-1-oxaspiro[2.4]heptane.

Reaction:

Bromoketone + NaOCH3 → 2-methoxy-2-(aryl)-oxaspiro[2.4]heptane

Step 3: Nucleophilic Attack with Methylamine

The epoxyether undergoes nucleophilic ring-opening when treated with methylamine, preferably in an autoclave at elevated temperatures (~130°C), to produce the corresponding aminoalkyl derivative, such as (1-methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine .

Reaction:

Epoxyether + CH3NH2 → this compound

Note: The methylamine acts as both nucleophile and amine source, resulting in the amino-functionalized spiro compound.

Alternative Approach: Direct Amination of the Spirocyclic Ketone

An alternative route involves starting from pre-formed spirocyclic ketones, such as 5-oxaspiro[2.4]heptan-6-one , and performing selective reductive amination or nucleophilic substitution to introduce the methylamine group at the 6-position.

Methodology:

  • Reduction of the ketone to the corresponding alcohol using sodium borohydride.
  • Reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the target amino compound.

Reaction:

5-Oxaspiro[2.4]heptan-6-one + CH3NH2 + NaBH3CN → this compound

Advantages:

  • Avoids multi-step bromination and epoxidation.
  • Potentially higher selectivity and yield.

Key Data and Reaction Conditions

Step Reagents Conditions Yield/Remarks
Bromination Bromine or NBS Room temperature, controlled addition Selective bromination at the 1-position
Epoxide formation Sodium methoxide Reflux in methanol or ethanol Formation of stable epoxyether
Nucleophilic attack Methylamine 130°C in autoclave, 10-20 hours High conversion to amino spiro compound
Purification Distillation or recrystallization Standard techniques Purity >98%

Research Findings and Data Tables

Reaction Yields and Melting Points

Intermediate Method Yield (%) Melting Point (°C) References
Bromocyclopentyl ketone Bromination 85-90 114 (for methylphenyl derivative) ,
Epoxyether Sodium methoxide 75-80 64-65 (for methylphenyl epoxyether)
Amino spiro compound Methylamine + autoclave 70-75 183 (hydrochloride) ,

Reaction Conditions Summary

  • Bromination: NBS, CCl4, room temperature
  • Epoxidation: Sodium methoxide, reflux
  • Amination: Methylamine, 130°C, autoclave, 10-20 hours

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes compounds with spirocyclic frameworks and functional group similarities:

Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Source Evidence
N-(2-(1,1-Dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives C₉H₁₄N₂O₃S Diazaspiro core with sulfonamide substituents Anticonvulsant activity (MES model)
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine C₇H₁₂N₂O Oxa-azaspiro scaffold with enamine linkage No reported bioactivity; structural novelty
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride C₈H₁₄FN·HCl Fluorinated spiro[3.3]heptane with amine group Unreported activity; halogen enhances stability
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol C₇H₁₃NO Azaspiro core with hydroxymethyl substituent Potential precursor for drug synthesis
rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) C₁₄H₂₀N₂ Benzyl-substituted azabicyclo scaffold Uncharacterized bioactivity; complex stereochemistry

Pharmacological and Functional Differences

  • Anticonvulsant Activity : Sulfonamide derivatives of diazaspiro[2.4]heptane (e.g., compound 8f in ) exhibit potent anticonvulsant effects in maximal electroshock (MES) models, attributed to sulfonamide groups enhancing blood-brain barrier penetration. In contrast, the target compound lacks such substituents, suggesting reduced CNS activity.
  • Halogenation Effects: Fluorination in 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride may improve metabolic stability compared to the non-halogenated target compound.
  • Stereochemical Complexity : rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) demonstrates how stereochemistry and benzyl groups influence receptor interactions, though its bioactivity remains unexplored.

Physicochemical Properties

  • Collision Cross Section (CCS): The target compound’s CCS values (128.0–139.2 Ų) suggest moderate polarity, comparable to azaspiro analogs like (S)-(5-azaspiro[2.4]heptan-6-yl)methanol (unreported CCS) .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The diazaspiro-sulfonamide hybrids highlight the importance of heteroatom placement and substituents in bioactivity. The target compound’s amine group offers a site for derivatization to explore similar effects.
  • Computational Predictions : Methods for similarity comparison (e.g., Tanimoto coefficients, pharmacophore mapping ) could prioritize analogs for synthesis, though biological responses may diverge despite structural parallels.
  • Unmet Needs: Limited data on the target compound’s pharmacokinetics or toxicity necessitates experimental validation.

Biological Activity

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine, with CAS number 2060063-03-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is often associated with unique biological properties. The oxaspiro framework contributes to its interaction with biological targets.

Research indicates that compounds with spirocyclic structures can exhibit various mechanisms of action, such as:

  • Inhibition of Enzymatic Activity : Spiro compounds often act as enzyme inhibitors, affecting pathways critical for cellular function.
  • Modulation of Receptor Activity : These compounds may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies. Key findings include:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against a range of bacterial strains.

Bacterial Strain MIC (mg/mL)
E. coli1.95
S. aureus3.12
P. aeruginosa2.50

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antimicrobial effects, it also shows varying degrees of cytotoxicity against human cell lines.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54935

Case Studies

  • Inhibition of Type III Secretion System (T3SS) : A study demonstrated that this compound significantly inhibits the T3SS in enteric bacteria, which is crucial for their virulence. This was evidenced by a reduction in the secretion of virulence factors in treated cultures compared to controls .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Pharmacological Implications

The promising biological activities suggest that this compound could be developed into therapeutic agents targeting bacterial infections and neurodegenerative diseases.

Q & A

Q. How can a spirocyclic amine’s conformational flexibility impact its pharmacological profile?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ring puckering and amine group orientation. Correlate with binding affinity data (e.g., IC50 values) for target proteins. Use NOESY NMR to validate dominant conformers in solution .

Q. What conceptual frameworks guide hypothesis-driven research on this compound’s environmental impact?

  • Methodological Answer : Align with the INCHEMBIOL project’s framework: (1) Assess physicochemical properties (logP, pKa), (2) Model bioaccumulation using EPI Suite, and (3) Conduct ecotoxicity assays (Daphnia magna LC50). Integrate data into USEtox® for risk prioritization .

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